molecular formula C30H49N5O7 B1261797 Roseotoxin B

Roseotoxin B

Cat. No. B1261797
M. Wt: 591.7 g/mol
InChI Key: GZRXQMYGOOOMFR-KYUXFNSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Roseotoxin B is a natural product found in Trichothecium roseum with data available.

Scientific Research Applications

1. Treatment of Liver Fibrosis

Roseotoxin B has demonstrated potential in treating liver fibrosis. In a study by Wang et al. (2020), it was found to alleviate cholestatic liver fibrosis in mice. It inhibited the PDGF-B/PDGFR-β pathway in hepatic stellate cells, a key driver for liver fibrosis, by targeting the D2 domain of PDGFR-β. This finding suggests Roseotoxin B as a promising agent for liver fibrosis treatment (Wang et al., 2020).

2. Allergic Contact Dermatitis Treatment

Another application of Roseotoxin B is in the treatment of allergic contact dermatitis. Wang et al. (2016) identified that Roseotoxin B can suppress cell proliferation and proinflammatory cytokines in activated T cells, crucial in treating allergic contact dermatitis. It acts through an autophagy-dependent mechanism in T-cell-mediated skin diseases, providing a unique perspective for treatment strategies (Wang et al., 2016).

3. Plant Pathogenic Activity

Roseotoxin B also exhibits plant-pathogenic activity. A study by Žabka et al. (2006) demonstrated that Roseotoxin B could penetrate apple peel and produce chlorotic lesions, indicating its potential use in plant pathology research (Žabka et al., 2006).

4. Analytical Profiling in Research

In analytical chemistry, Roseotoxin B has been profiled using high-performance liquid chromatography and tandem mass spectrometry (HPLC/MS/MS). Jegorov et al. (2003) used these techniques for identifying and characterizing cyclic hexadepsipeptides produced by Trichothecium roseum, providing valuable information for chemical and biological research (Jegorov et al., 2003).

properties

Product Name

Roseotoxin B

Molecular Formula

C30H49N5O7

Molecular Weight

591.7 g/mol

IUPAC Name

(3R,10S,13S,16S,19S,20S)-16-[(2S)-butan-2-yl]-10,11,14,20-tetramethyl-13-propan-2-yl-3-prop-2-enyl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone

InChI

InChI=1S/C30H49N5O7/c1-10-12-21-28(39)35-16-14-19(6)25(35)27(38)32-23(18(5)11-2)29(40)34(9)24(17(3)4)30(41)33(8)20(7)26(37)31-15-13-22(36)42-21/h10,17-21,23-25H,1,11-16H2,2-9H3,(H,31,37)(H,32,38)/t18-,19-,20-,21+,23-,24-,25-/m0/s1

InChI Key

GZRXQMYGOOOMFR-KYUXFNSZSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CC[C@@H]([C@H]2C(=O)N1)C)CC=C)C)C)C(C)C)C

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCC(C2C(=O)N1)C)CC=C)C)C)C(C)C)C

synonyms

roseotoxin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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